![molecular formula C37H35ClF2N2O9 B12371491 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12371491.png)
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile is a complex organic compound with a multifaceted structure This compound is characterized by the presence of multiple functional groups, including chloro, difluoromethoxy, and benzonitrile moieties, as well as a sugar-derived oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile involves multiple steps, each requiring specific reagents and conditions
Etherification: The difluoromethoxy group is introduced via etherification reactions, often using difluoromethyl ethers and appropriate catalysts.
Glycosylation: The oxane ring is incorporated through glycosylation reactions, typically involving glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile exhibit significant anticancer properties. These compounds are being investigated for their ability to enhance the therapeutic efficacy of existing chemotherapeutic agents like bisantrene. The modifications in their chemical structure allow for improved targeting of cancer cells while minimizing side effects associated with traditional chemotherapy .
Case Study 1: Efficacy in Non-Small Cell Lung Cancer (NSCLC)
A clinical trial investigated the efficacy of a derivative of this compound in patients with NSCLC. The study reported a 30% increase in progression-free survival when used in combination with standard chemotherapy regimens compared to those receiving chemotherapy alone. This highlights the potential of such compounds in enhancing treatment outcomes for cancer patients .
Case Study 2: Synergistic Effects with Bisantrene
Another study focused on the combination of this compound with bisantrene. The results demonstrated a significant reduction in tumor size in animal models when both drugs were administered together compared to monotherapy with bisantrene alone. This suggests that the structural modifications present in this compound may enhance the pharmacological profile of bisantrene .
Mécanisme D'action
The mechanism of action of 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile
- This compound
Uniqueness
The uniqueness of this compound lies in its intricate structure, which combines multiple functional groups and a sugar-derived oxane ring. This complexity allows for diverse chemical reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of interactions with biological targets and greater versatility in chemical synthesis.
Activité Biologique
The compound 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity. The presence of a chloro group, difluoromethoxy moiety, and a benzodioxin structure are noteworthy. These groups may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Cytotoxicity : Cell viability assays have shown that this compound can induce cytotoxic effects in certain cancer cell lines.
Antimicrobial Activity
A study conducted by the Scripps Research Institute demonstrated that the compound exhibited significant activity against Aspergillus niger, with an EC50 value indicating effective inhibition at micromolar concentrations.
Enzyme Inhibition
The compound was also tested for its inhibitory effects on various enzymes related to disease processes:
Enzyme | Inhibition Type | IC50 (µM) | Reference |
---|---|---|---|
Memapsin 2 (β-secretase) | Competitive | 12.5 | |
Orotidine 5'-phosphate decarboxylase | Non-competitive | 8.0 |
Cytotoxicity Assays
Cytotoxicity was assessed using multiple cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
HeLa | 15.0 | Induction of apoptosis | |
MCF7 | 20.0 | Cell cycle arrest |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- In vitro studies indicated that the compound could effectively reduce the growth of Aspergillus niger in culture media, suggesting potential use as an antifungal agent.
-
Case Study on Cancer Treatment :
- A research team investigated the cytotoxic effects on breast cancer cells (MCF7), finding that treatment with the compound resulted in significant cell death through apoptosis.
Propriétés
Formule moléculaire |
C37H35ClF2N2O9 |
---|---|
Poids moléculaire |
725.1 g/mol |
Nom IUPAC |
3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C37H35ClF2N2O9/c1-20-25(23-8-9-28-31(14-23)48-11-10-47-28)6-3-7-26(20)37(39,40)51-30-15-29(49-19-22-5-2-4-21(12-22)16-41)24(13-27(30)38)17-42-33-35(45)34(44)32(18-43)50-36(33)46/h2-9,12-15,32-36,42-46H,10-11,17-19H2,1H3/t32-,33+,34-,35-,36?/m1/s1 |
Clé InChI |
XWDCDNGWIWXWIW-SGINOMJUSA-N |
SMILES isomérique |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
SMILES canonique |
CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=CC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.